Cas no 749897-58-3 (2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic Acid)
2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid
- 2-(N-methyl5-chlorothiophene-2-sulfonamido)acetic acid
- 978-957-7
- (N-methyl-5-chlorothiophene-2-sulfonamido)acetic acid
- AKOS000303169
- 749897-58-3
- G26413
- CS-0230699
- 2-(5-Chloro-N-methylthiophene-2-sulfonamido)acetic acid
- [[(5-chlorothien-2-yl)sulfonyl](methyl)amino]acetic acid
- 2-(5-Chloro-N-methylthiophene-2-sulfonamido)aceticacid
- 2-(N-methyl-5-chlorothiophene-2-sulfonamido)acetic acid
- Z45715578
- EN300-10522
- 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid
- 2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic Acid
-
- MDL: MFCD06335631
- Inchi: 1S/C7H8ClNO4S2/c1-9(4-6(10)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H,10,11)
- InChI Key: LFKLPTLDRUNKOQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(S1)S(N(C)CC(=O)O)(=O)=O
Computed Properties
- Exact Mass: 268.9583278Da
- Monoisotopic Mass: 268.9583278Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 111Ų
2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M103715-25mg |
2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic Acid |
749897-58-3 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M103715-50mg |
2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic Acid |
749897-58-3 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M103715-250mg |
2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic Acid |
749897-58-3 | 250mg |
$ 320.00 | 2022-06-04 | ||
| Matrix Scientific | 019529-1g |
[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid |
749897-58-3 | 1g |
$378.00 | 2023-09-06 | ||
| Chemenu | CM377025-1g |
2-(N-methyl-5-chlorothiophene-2-sulfonamido)acetic acid |
749897-58-3 | 95%+ | 1g |
$466 | 2023-01-18 | |
| Enamine | EN300-10522-0.05g |
2-(N-methyl5-chlorothiophene-2-sulfonamido)acetic acid |
749897-58-3 | 95% | 0.05g |
$66.0 | 2023-10-28 | |
| Enamine | EN300-10522-0.1g |
2-(N-methyl5-chlorothiophene-2-sulfonamido)acetic acid |
749897-58-3 | 95% | 0.1g |
$98.0 | 2023-10-28 | |
| Enamine | EN300-10522-0.25g |
2-(N-methyl5-chlorothiophene-2-sulfonamido)acetic acid |
749897-58-3 | 95% | 0.25g |
$142.0 | 2023-10-28 | |
| Enamine | EN300-10522-0.5g |
2-(N-methyl5-chlorothiophene-2-sulfonamido)acetic acid |
749897-58-3 | 95% | 0.5g |
$271.0 | 2023-10-28 | |
| Enamine | EN300-10522-1.0g |
2-(N-methyl5-chlorothiophene-2-sulfonamido)acetic acid |
749897-58-3 | 95% | 1.0g |
$371.0 | 2023-02-09 |
2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic Acid Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic Acid
Introduction to 2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic Acid (CAS No. 749897-58-3)
2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic acid, identified by its CAS number 749897-58-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural framework of this molecule incorporates a thiophene ring, which is a heterocyclic aromatic system known for its unique electronic properties and biological relevance.
The< strong>N-Methyl5-chlorothiophene-2-sulfonamido moiety within the compound plays a crucial role in determining its chemical reactivity and biological interactions. The presence of the methyl group and the chloro substituent on the thiophene ring enhances the compound's ability to engage with biological targets, making it a promising candidate for further exploration in drug discovery and medicinal chemistry. The sulfonamido group, in particular, is a well-documented pharmacophore that contributes to the compound's antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological profiles. The< strong>2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic acid structure has been extensively studied for its potential applications in treating various diseases, including infectious disorders and chronic inflammatory conditions. Studies have demonstrated that this compound exhibits significant inhibitory activity against bacterial enzymes, which are essential for microbial survival and pathogenicity.
One of the most compelling aspects of 2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic acid is its ability to modulate enzyme activity through non-covalent interactions. The sulfonamido group acts as a hydrogen bond acceptor, while the thiophene ring provides additional electronic interactions that can enhance binding affinity to biological targets. This dual functionality makes the compound an attractive scaffold for designing next-generation therapeutics that can overcome existing drug resistance mechanisms.
The synthesis of< strong>2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yields but also allow for structural modifications to fine-tune the pharmacological properties of the compound.
In clinical research settings, 2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic acid has been investigated for its potential as an anti-inflammatory agent. Preclinical studies have shown that this compound can effectively inhibit key pro-inflammatory cytokines and enzymes, thereby reducing inflammation and alleviating symptoms associated with chronic inflammatory diseases. The ability of the< strong>N-Methyl5-chlorothiophene-2-sulfonamido moiety to interact with specific cellular receptors also suggests its potential use in immunomodulatory therapies.
The pharmaceutical industry has recognized the significance of< strong>749897-58-3 as a lead compound for drug development. Researchers are exploring various derivatives of this molecule to improve its solubility, bioavailability, and metabolic stability. Computational modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, have been utilized to predict the binding modes of this compound with target proteins. These computational approaches have provided valuable insights into optimizing its pharmacokinetic profile.
In addition to its therapeutic applications, 2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic acid has shown promise in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides that can protect crops from microbial infections without harming beneficial organisms. The sulfonamido group's ability to disrupt essential microbial processes while maintaining selectivity makes this compound an attractive option for sustainable agriculture practices.
The environmental impact of< strong>749897-58-3 has also been carefully evaluated in recent studies. Researchers have assessed its biodegradability and toxicity profile to ensure that its use does not pose significant risks to ecosystems. These assessments have indicated that when used responsibly, this compound can be safely integrated into various industrial applications without causing adverse environmental effects.
The future directions of research on 2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic acid are likely to focus on expanding its therapeutic applications and exploring new synthetic pathways. Advances in biocatalysis and green chemistry may enable more sustainable production methods for this compound, reducing reliance on traditional synthetic techniques that consume large amounts of energy and hazardous reagents.
In conclusion, 2-(N-Methyl5-chlorothiophene-2-sulfonamido)acetic acid (CAS No.< strong>749897-58-3) is a versatile organic molecule with significant potential in pharmaceuticals, agrochemicals, and environmental science. Its unique structural features and biological activities make it a valuable asset in drug discovery efforts aimed at addressing global health challenges. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in advancing scientific knowledge and developing innovative solutions across multiple disciplines.
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